molecular formula C20H30N4O9S2 B8004088 Sulfo-nhs-LC-biotin

Sulfo-nhs-LC-biotin

Cat. No.: B8004088
M. Wt: 534.6 g/mol
InChI Key: UQZHJQWIISKTJN-YALINYFNSA-N
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Description

Historical Evolution of Biotinylation Reagents in Protein Modification

From Avidin Discovery to NHS Chemistry

The biotin-avidin system’s utility began with the 1940s discovery of avidin’s biotin-binding capacity, but early biotinylation methods suffered from nonspecific labeling and membrane permeability issues. The introduction of N-hydroxysuccinimide (NHS) esters in the 1980s marked a turning point, enabling targeted amine conjugation. However, first-generation NHS-biotin reagents like NHS-LC-Biotin required organic solvents (DMF/DMSO) for dissolution, limiting their aqueous applications.

Sulfonation: A Solubility Breakthrough

The 1990s saw the development of sulfonated NHS esters, exemplified by Sulfo-NHS-LC-Biotin. The addition of a sulfonate group (-SO3−) to the NHS ring dramatically increased water solubility (10 mg/mL in H2O vs. <1 mg/mL for non-sulfonated analogs). This innovation eliminated the need for co-solvents, reducing protein denaturation risks while maintaining the reagent’s membrane impermeability—a critical advantage for cell surface labeling.

Table 1: Comparative Properties of Biotinylation Reagents
Property NHS-LC-Biotin This compound
Water Solubility <1 mg/mL 10 mg/mL
Spacer Length (Å) 13.5 22.4
Membrane Permeability Yes No
Optimal pH Range 7.5–8.5 7.0–9.0

Properties

IUPAC Name

1-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHJQWIISKTJN-YALINYFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127062-22-0
Record name Sulphosuccinimidyl-6-(biotinamido)hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthetic Pathway

The synthesis of this compound follows a multi-step process to introduce the sulfonate group, NHS ester, and biotin-linked spacer arm. Key stages include:

  • Sulfonation of N-Hydroxysuccinimide (NHS) : A sulfonate group is introduced to the NHS ring via reaction with sodium metabisulfite in ethanol, forming the sodium salt of sulfo-N-hydroxysuccinimide.

  • Spacer Arm Integration : A 6-aminocaproic acid (LC) spacer is conjugated to biotin through amide bond formation, creating biotinamidohexanoic acid.

  • NHS Ester Activation : The carboxylic acid terminus of the LC-biotin derivative is activated with sulfo-NHS using carbodiimide crosslinkers (e.g., EDC), yielding the final this compound.

Critical Reaction Conditions:

  • Temperature : Sulfonation requires elevated temperatures (170°C) in non-polar solvents like decane, though this poses flammability risks.

  • Purification : Recrystallization from aqueous methanol or isopropanol removes unreacted intermediates, achieving ≥85% purity.

Structural Validation

Post-synthesis validation employs:

  • 1H-NMR : Confirms the presence of characteristic peaks for the biotin moiety (δ 4.3–4.5 ppm), NHS ring (δ 2.8 ppm), and sulfonate group.

  • Mass Spectrometry : Molecular ion peaks at m/z 556.59 verify the correct molecular formula (C20H29N4NaO9S2).

Biotin Conjugation to Target Molecules

Reaction Optimization

This compound reacts with primary amines (e.g., lysine residues) under mild aqueous conditions. Key parameters include:

Molar Excess and Stoichiometry

  • Antibody Labeling : A 20–50× molar excess of biotin reagent ensures 1–6 biotin molecules per antibody.

    • Example: For 1 mg/mL IgG (150 kDa), 27 µL of 10 mM this compound achieves a 20× molar excess.

  • Protein Concentration : Higher protein concentrations (>5 mg/mL) reduce hydrolysis of the NHS ester, improving labeling efficiency.

pH and Buffer Compatibility

  • Optimal pH : 7.2–8.0 balances NHS ester reactivity (maximal at pH 8.0) with stability (half-life >2 hours at pH 6.5).

  • Buffer Requirements : Phosphate-buffered saline (PBS) is ideal; amine-containing buffers (e.g., Tris) must be avoided to prevent competition.

Incubation Conditions

  • Temperature : Room temperature (30–60 minutes) or ice (2 hours) minimizes protein denaturation.

  • Hydrolysis Mitigation : Fresh reagent preparation and immediate use reduce NHS ester degradation.

Protocol for Protein Biotinylation

A standardized protocol derived from G-Biosciences and Thermo Fisher guidelines:

StepParameterDetails
1Reagent Preparation Dissolve 1 mg this compound in 200 µL water (10 mM stock).
2Molar Ratio Calculation Use:
Biotin (mmol)=Protein (mg)×50Protein MW (Da)\text{Biotin (mmol)} = \frac{\text{Protein (mg)} \times 50}{\text{Protein MW (Da)}}
3Conjugation Add biotin stock to protein solution; incubate at 25°C for 30 minutes.
4Purification Desalt using Zeba™ spin columns to remove unreacted biotin.

Purification and Quality Control

Desalting and Dialysis

  • Spin Columns : Zeba™ columns with 7 kDa MWCO remove >95% free biotin in 2 minutes at 1,000×g.

  • Dialysis : Overnight dialysis against PBS (pH 7.4) using 10 kDa membranes achieves similar purity.

Quantifying Biotin Incorporation

  • HABA Assay : Measures biotin-avidin binding at 500 nm; requires 0.5–2 mg/mL labeled protein.

  • Molar Incorporation Formula :
    Biotin/protein=HABA absorbance×10634,000×Protein (mg/mL)\text{Biotin/protein} = \frac{\text{HABA absorbance} \times 10^6}{34,000 \times \text{Protein (mg/mL)}} .

Industrial-Scale Production Insights

Patent-Based Synthesis (US5942628A)

A 1998 patent outlines a high-yield (25–28%) method using:

  • Cyclization : Blanc reaction intermediates under argon to prevent oxidation.

  • Solvent Optimization : Replaces hazardous nitrobenzene with safer hydrocarbons.

Challenges and Solutions

  • Impurity Removal : Repeated recrystallization reduces succinimide byproducts to <2%.

  • Scalability : Kilo-scale reactions require 50 L vessels, increasing production costs.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsSource
Small-Scale (Lab) Rapid (2 hours), minimal equipmentLow yield (60–70%)
Industrial (Patent) High purity (≥95%), scalableComplex purification, high cost
Cell Surface Labeling Selective for extracellular proteinsRequires intact membranes

Chemical Reactions Analysis

Types of Reactions

Sulfo-NHS-LC-Biotin primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)

    pH 7-9, room temperature, aqueous solutions

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .

Scientific Research Applications

Cell Surface Protein Labeling

One of the primary applications of Sulfo-NHS-LC-biotin is the labeling of cell surface proteins. This technique is crucial for studying various aspects of cellular biology, including:

  • Receptor Expression : Researchers can analyze the expression levels of receptors on cell surfaces, aiding in drug development and understanding signaling pathways.
  • Transporter Studies : It helps in investigating the distribution and regulation of transport proteins across different cellular membranes.
  • Differentiation Studies : By distinguishing between plasma membrane proteins and those localized to organelles, researchers can gain insights into cellular compartmentalization.

Case Study Example :
A study demonstrated the use of this compound to label surface proteins in polarized epithelial cells. The results showed distinct localization patterns for certain transporters, highlighting its utility in understanding epithelial function .

Proteomics and Protein Interaction Studies

This compound is extensively used in proteomic studies to identify and characterize protein interactions:

  • Affinity Purification : Biotinylated proteins can be isolated using streptavidin-coated beads, facilitating the study of protein complexes.
  • Differential Labeling : By employing various biotinylation reagents with different spacer lengths, researchers can selectively label proteins based on their localization or abundance.

Data Table: Comparison of Biotinylation Reagents

ReagentSpacer Length (Å)SolubilityMembrane PermeabilityApplication Area
This compound22.4Water-solubleNoCell surface labeling
Sulfo-NHS-SS-BiotinVariableWater-solubleNoProteomics
NHS-BiotinVariableOrganic solventYesGeneral biotinylation

Studying Tight Junctions

This compound has been applied to investigate tight junction integrity in various models:

  • In Vivo Barrier Function : Studies have shown its effectiveness in assessing tight junction permeability in models such as Xenopus embryos and claudin-deficient mice. This application is vital for understanding barrier functions in tissues like the blood-brain barrier .

Mechanism of Action

Sulfo-NHS-LC-Biotin exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine groups on proteins or other molecules, resulting in the covalent attachment of the biotin moiety. This biotinylation allows for the subsequent binding of the biotinylated molecule to streptavidin or avidin, facilitating detection, purification, or immobilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Sulfo-NHS-LC-Biotin and analogous biotinylation reagents:

Compound Solubility Spacer Length Membrane Permeability Charge Molecular Weight (Da) Key Applications
This compound Water 22.4 Å (LC) No Negative 556.6 Cell surface labeling, flow cytometry, extracellular protein studies
NHS-LC-Biotin Organic 22.4 Å (LC) Yes Neutral 454.5 Intracellular protein labeling (requires membrane permeabilization)
Sulfo-NHS-SS-Biotin Water 16.1 Å (SS) No Negative 606.6 Reversible biotinylation (cleavable disulfide bond) for protein pulldowns
Biotin-X-NHS Water 13.5 Å (X) No Negative 483.4 Fixed-cell labeling; higher labeling efficiency in permeabilized cells
Biotin-PEG4-Acrylamide Water ~20 Å (PEG4) Variable Neutral ~700 Conjugation to thiol groups, specialized assays requiring PEG spacers

Key Findings:

Membrane Permeability: this compound’s sulfonate group confers negative charge and prevents membrane penetration, unlike non-sulfonated analogs (e.g., NHS-LC-Biotin), which require organic solvents and permeabilization for intracellular use .

Spacer Arm : The 22.4 Å LC spacer in this compound outperforms shorter spacers (e.g., Biotin-X-NHS) in steric flexibility, improving streptavidin binding .

Charge and Solubility : The sulfonate group enhances aqueous solubility but reduces tissue penetration compared to uncharged small molecules. Its permeability coefficient (P = 5.79 × 10⁻⁹ m/s) is lower than neutral small molecules due to interstitial amine consumption and charge .

Applications :

  • This compound is preferred for surface-exposed targets (e.g., HA protein labeling in influenza studies ).
  • Sulfo-NHS-SS-Biotin is used when reversible biotinylation is needed .
  • Biotin-X-NHS shows superior labeling in fixed, permeabilized cells compared to this compound .

Research Insights:

  • A 2024 study compared labeling efficiency in fixed A549 cells: this compound achieved <10% proteome labeling in non-permeabilized cells, while Biotin-X-NHS labeled >30% after permeabilization .

Biological Activity

Sulfo-NHS-LC-biotin is a water-soluble biotinylation reagent widely used in biological research for labeling proteins, particularly those on cell surfaces. This compound is particularly notable for its ability to selectively modify primary amines in proteins without penetrating cell membranes, making it ideal for studying extracellular proteins.

Chemical Structure and Properties

This compound features a sulfonated N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found in lysine side chains and protein N-termini. The "LC" in its name indicates a long carbon spacer arm that enhances the steric accessibility of the biotin moiety, facilitating binding to streptavidin or avidin in downstream applications. The key properties of this compound include:

  • Molecular Weight : 244 Da
  • Solubility : Water-soluble, allowing reactions without organic solvents.
  • Reactivity : Targets primary amines specifically, ensuring selective labeling of proteins.

The mechanism involves the formation of a covalent bond between the NHS ester and the deprotonated primary amine, resulting in stable biotinylation. This reaction is favored at physiological pH levels, where primary amines are predominantly deprotonated. The overall reaction can be summarized as follows:

Protein NH2+Sulfo NHS LC biotinProtein NH biotin+NHS\text{Protein NH}_2+\text{Sulfo NHS LC biotin}\rightarrow \text{Protein NH biotin}+\text{NHS}

1. Cell Surface Biotinylation

One of the primary applications of this compound is in the biotinylation of cell surface proteins. This technique allows researchers to study protein expression and localization without altering cellular integrity.

  • Case Study : In a study involving bovine aortic endothelial cells (BAECs), varying concentrations of this compound were applied to assess biotin incorporation. Results indicated that higher concentrations led to increased biotinylation but also affected cell viability at extreme doses (Kruskal-Wallis test, p<0.01) .

2. Protein Purification

Biotinylated proteins can be isolated using streptavidin-coated beads due to the strong affinity between biotin and streptavidin. This method is widely used for purifying antibodies and other proteins from complex mixtures.

Application Description
Cell Surface LabelingLabels extracellular proteins for localization studies
Protein PurificationEnables isolation of biotinylated proteins via affinity chromatography

3. Studying Protein Interactions

This compound is also utilized to explore protein-protein interactions by tagging one protein with biotin and capturing it through its interaction partners using streptavidin beads.

Comparative Studies with Other Biotinylation Reagents

Research comparing this compound with other biotinylation reagents indicates distinct advantages and disadvantages:

Reagent Biotin Half-life Cell Penetration Specificity
This compound10.8 hoursNon-penetrativeHigh (cell surface only)
NHS-LC-biotin38.0 hoursPenetrativeModerate (intracellular)

This comparison highlights the suitability of this compound for surface labeling while noting its shorter half-life compared to NHS-LC-biotin .

Q & A

Q. What is the mechanism of Sulfo-NHS-LC-Biotin in protein biotinylation, and how does its water solubility enhance experimental utility?

this compound reacts with primary amines (e.g., lysine side chains or N-terminal amines) via its NHS ester group, forming stable amide bonds while releasing N-hydroxysuccinimide. The sulfonate group confers water solubility, eliminating the need for organic solvents and enabling direct use in aqueous buffers (pH 7.0–9.0) . This property is critical for labeling cell surface proteins without membrane penetration, preserving intracellular integrity .

Q. How should researchers design a basic protocol for labeling cell surface proteins using this compound?

  • Step 1: Dissolve the target protein (1–10 mg/mL) in a pH 7.2–7.5 buffer (e.g., 100 mM phosphate, 150 mM NaCl) devoid of competing amines .
  • Step 2: Prepare a fresh 4.4 mg/mL (25 mM) this compound solution in water or DMF .
  • Step 3: Mix the reagent with the protein at a 10:1–20:1 molar excess and incubate at 4°C for 2+ hours or room temperature for 30–60 minutes .
  • Step 4: Remove unreacted biotin via dialysis or size-exclusion chromatography (e.g., Sephadex G-25) . Validate labeling efficiency using streptavidin-HRP in Western blot .

Q. What buffer conditions and storage practices optimize this compound stability and reactivity?

  • Reaction pH: 7.0–9.0 (optimal activity at pH 7.2–7.5) .
  • Solubility: 10–25 mM in water or DMF .
  • Storage: Aliquot and store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the spacer arm length (Å) of this compound influence steric hindrance in detection assays?

The 22.4 Å spacer arm balances accessibility and steric hindrance, allowing biotin to interact with streptavidin/avidin probes even in structurally constrained environments (e.g., buried epitopes). Comparatively, shorter spacers (e.g., Sulfo-NHS-Biotin, 13.5 Å) may impede binding in dense protein complexes. Empirical testing is recommended to optimize labeling for specific targets .

Q. What advanced strategies can resolve low biotinylation efficiency or inconsistent labeling results?

  • Troubleshooting:
    • Amine availability: Pre-treat proteins with denaturants (e.g., urea) to expose buried lysines, but validate post-labeling refolding .
    • Competing buffers: Avoid Tris or glycine, which scavenge NHS esters .
    • Molar ratio titration: Test 5:1 to 40:1 (reagent:protein) ratios to optimize signal-to-noise .
  • Validation: Use MALDI-TOF MS to confirm biotin incorporation or streptavidin pull-down assays to quantify functional labeling .

Q. How can this compound be applied in mass spectrometry (MS)-based studies of protein conformations or interactions?

  • Lysine accessibility mapping: Co-label proteins with this compound and its shorter/longer analogs (e.g., Sulfo-NHS-Biotin, Sulfo-NHS-LC-LC-Biotin) to compare solvent-exposed residues via MS/MS fragmentation .
  • Post-translational modification (PTM) studies: Biotinylate lysines before tryptic digestion. Biotinylated peptides resist cleavage, enhancing PTM detection in buried regions .

Q. What considerations are critical for in vivo or cell-level biotinylation studies?

  • Membrane impermeability: Use ≤0.5 mg/mL reagent to label surface-exposed proteins without inducing cytotoxicity .
  • Leakage control: Include sham-treated controls and quantify extracellular biotin leakage (e.g., fluorescein angiography) .
  • In vivo applications: Optimize perfusion protocols to remove unbound reagent and minimize background in tissues .

Methodological Tables

Q. Table 1: Comparison of Sulfo-NHS Biotin Reagents

ParameterSulfo-NHS-BiotinThis compoundSulfo-NHS-LC-LC-Biotin
Spacer Arm Length (Å)13.522.430.2
Solubility in Water25 mM25 mM10 mM
Ideal Use CaseSurface epitopesModerate steric hindranceDeep/buried binding sites
Reference

Q. Table 2: Key Biotinylation Metrics

MetricOptimal ValueMethod of Analysis
Reaction pH7.2–7.5pH meter calibration
Incubation Temperature4°C (long-term) or RTThermostatic shaker
Labeling Efficiency≥80%Streptavidin-HRP blot
Storage Stability6–12 months at -20°CHPLC purity assessment

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfo-nhs-LC-biotin
Reactant of Route 2
Reactant of Route 2
Sulfo-nhs-LC-biotin

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